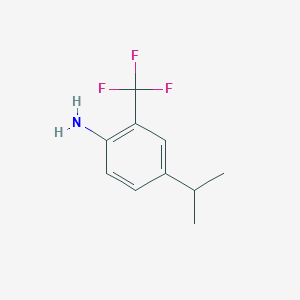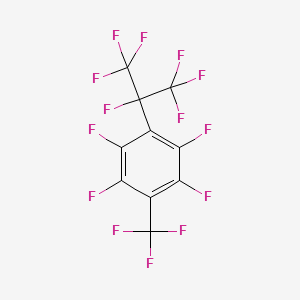![molecular formula C8H7ClN2OS B1586477 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 568577-81-1](/img/structure/B1586477.png)
2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
Descripción general
Descripción
“2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a compound that has been studied for its potential antimicrobial activity . It belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones, which have been designed and synthesized as potential antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-aminothiophene with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This is then treated with POCl3 to form 2,4-dichlorothieno[2,3-d]pyrimidine. The chloro compound is then reacted with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be characterized by 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and its derivatives include the reaction of 2-aminothiophene with urea, the reaction with POCl3, and the reaction with pyridine amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various spectroscopic techniques, including 1H and 13C NMR .Aplicaciones Científicas De Investigación
Efficient Synthesis and Microwave Irradiation
A study by Djekou et al. (2006) outlines an efficient synthesis methodology for thiazolopyrimidinones, showcasing the utility of microwave irradiation in chemical synthesis. This technique potentially includes derivatives related to 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one, emphasizing rapid synthesis of bioactive compounds (Djekou, Gellis, El-Kashef, & Vanelle, 2006).
Antimicrobial Activity
Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines. Their research indicates the potential of derivatives of this compound for developing antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Central Nervous System Depressant Activity
Research by Manjunath et al. (1997) on 2-chloromethyl 3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones and derivatives revealed marked sedative actions, suggesting applications in CNS depressant drug development (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Pyrimidine Chemistry and Drug Design
Rajam et al. (2017) highlighted the importance of pyrimidine chemistry in drug design, focusing on the structural characterization and potential drug action based on molecular recognition processes involving hydrogen bonding. This could include derivatives of this compound (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Insecticidal and Fungicidal Activities
Zhu and Shi (2011) reported on the synthesis of pyridine derivatives exhibiting moderate insecticidal and fungicidal activities. This research indicates the potential for chemical derivatives to be used in agricultural applications (Zhu & Shi, 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been reported to target various proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
This interaction could potentially inhibit or enhance the activity of these targets .
Biochemical Pathways
Similar compounds have been found to affect various signaling pathways associated with their targets . These pathways could potentially be involved in a variety of biological processes, including cell growth, proliferation, and apoptosis.
Result of Action
Based on the targets it potentially interacts with, it could have a range of effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as cyclin-dependent kinase 2 (CDK2) and cytochrome bd oxidase. The interaction with CDK2 is crucial for its antitumor activity, as it inhibits the enzyme’s function, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s interaction with cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis, suggests its potential as an antitubercular agent .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it induces cell cycle arrest and promotes apoptosis by inhibiting CDK2 . This compound also affects the respiratory chain in Mycobacterium tuberculosis by inhibiting cytochrome bd oxidase, leading to reduced ATP production and bacterial cell death . Additionally, it has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules and enzyme inhibition. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, which inhibits the enzyme’s activity and disrupts the cell cycle . In Mycobacterium tuberculosis, it inhibits cytochrome bd oxidase by binding to its active site, thereby blocking electron transport and ATP synthesis . These interactions result in significant alterations in cell cycle progression and apoptosis induction in cancer cells, as well as reduced energy production in bacterial cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that the compound maintains its inhibitory activity against CDK2 and cytochrome bd oxidase over extended periods . Long-term exposure to the compound in cell cultures has resulted in sustained cell cycle arrest and apoptosis in cancer cells, as well as persistent antimycobacterial activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor and antimycobacterial activities without noticeable toxic effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s interaction with cytochrome bd oxidase also suggests its involvement in the respiratory chain of Mycobacterium tuberculosis, affecting metabolic flux and ATP production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to target enzymes such as CDK2 and cytochrome bd oxidase, affecting their localization and activity . The distribution of the compound within tissues is influenced by its lipophilicity and binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes such as CDK2 and cytochrome bd oxidase . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic effects.
Propiedades
IUPAC Name |
2-(chloromethyl)-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-4-3-13-8-6(4)7(12)10-5(2-9)11-8/h3H,2H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCDJJHBOSYDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383235 | |
| Record name | 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
568577-81-1 | |
| Record name | 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




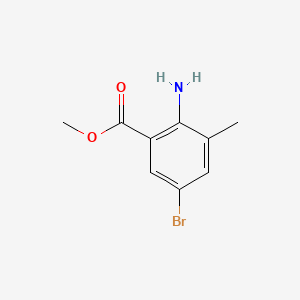
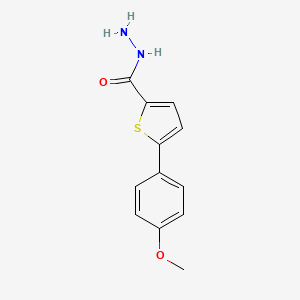
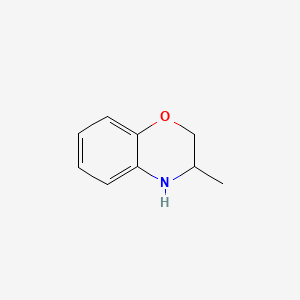

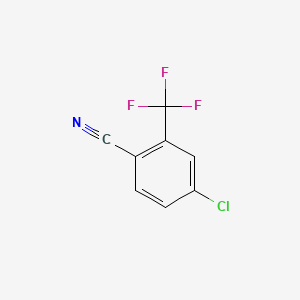
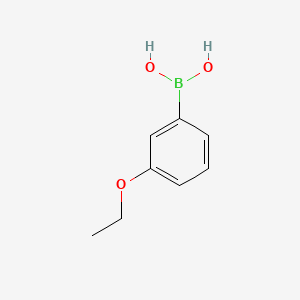

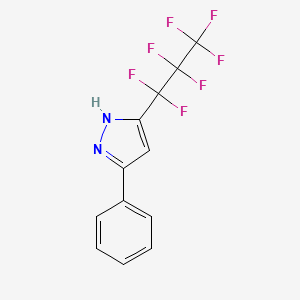
![4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one](/img/structure/B1586412.png)
